3-(Hydroxymethyl)-2-nitrophenol
Overview
Description
3-(Hydroxymethyl)-2-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Implications and Ultraviolet-Light-Induced Degradation
Nitrophenols, including derivatives similar to 3-(Hydroxymethyl)-2-nitrophenol, have significant environmental implications. Their presence in the atmosphere and waterways prompts research into their behavior and degradation under ultraviolet light. Ultrafast spectroscopies reveal the excited-state dynamics of nitrophenols, offering insights into their environmental applications, such as potential use in the degradation and removal of these compounds from water. This understanding could lead to the development of methods to mitigate the environmental impact of nitrophenols through targeted degradation strategies (Bailey-Darland, Krueger, & Fang, 2023).
Photocatalytic Degradation
The study of photocatalytic degradation of nitrophenols, including 3-nitrophenol derivatives, in oxygenated aqueous suspensions containing TiO2, highlights the capability for complete mineralization of these compounds. Understanding the organic reaction intermediates and the degradation pathways involves not just the breakdown of the aromatic ring but also the formation of environmentally benign end products such as nitrate and ammonium ions. This research could inform the development of efficient photocatalytic treatments for water purification, aiming to reduce the concentration of harmful nitrophenol pollutants in water sources (Paola et al., 2003).
Electrochemical Oxidation for Water Treatment
Investigations into the electrochemical oxidation of phenols at boron-doped diamond anodes provide insights into the effects of nitro substituents on the degradation efficiency of phenolic compounds. The electrochemical approach has shown potential in the effective degradation of nitrophenol isomers, suggesting a promising method for the treatment of polluted water. The elucidation of degradation intermediates and pathways offers a basis for optimizing electrochemical treatment processes to enhance the removal of nitrophenolic pollutants from industrial wastewater (Jiang, Zhu, Li, & Ni, 2010).
Biodegradation and Environmental Bioremediation
The isolation and characterization of microbial strains capable of degrading nitrophenolic compounds underscore the potential for biological approaches to environmental remediation. Understanding the metabolic pathways and genetic mechanisms underlying the biodegradation of nitrophenols by specific bacterial strains could lead to the development of bioaugmentation strategies. These strategies involve introducing specific microorganisms to contaminated sites to enhance the biodegradation of toxic compounds, offering an environmentally friendly alternative to chemical treatments (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Properties
IUPAC Name |
3-(hydroxymethyl)-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEWMNYPPSLSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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